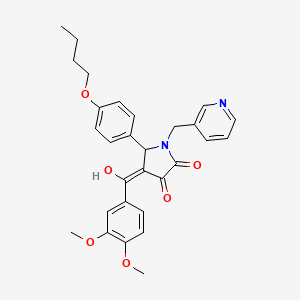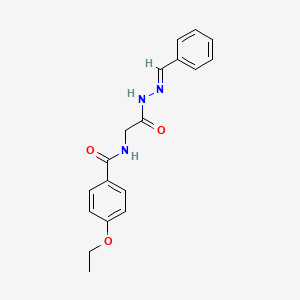
4-Methylbenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylbenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is a chemical compound with the molecular formula C({15})H({14})ClN(_{3})S. It is known for its potential applications in various fields, including medicinal chemistry and material science. This compound is a derivative of thiosemicarbazone, which is a class of compounds known for their biological activities, including antimicrobial and anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the reaction of 4-methylbenzaldehyde with N-(3-chlorophenyl)thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:
Preparation of N-(3-chlorophenyl)thiosemicarbazide: This intermediate is synthesized by reacting 3-chloroaniline with thiosemicarbazide in the presence of an acid catalyst.
Condensation Reaction: 4-Methylbenzaldehyde is then reacted with N-(3-chlorophenyl)thiosemicarbazide in ethanol under reflux to form the desired thiosemicarbazone.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylbenzaldehyde N-(3-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H({2})) and potassium permanganate (KMnO(_{4})).
Reduction: Reducing agents such as sodium borohydride (NaBH({4})) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br({3})).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
4-Methylbenzaldehyde N-(3-chlorophenyl)thiosemicarbazone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties. Thiosemicarbazones are known to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis.
Material Science: This compound can be used in the synthesis of metal complexes, which have applications in catalysis and material development.
Biological Studies: It is used in research to understand the interaction of thiosemicarbazones with biological macromolecules.
Mécanisme D'action
The mechanism of action of 4-Methylbenzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with biological targets such as enzymes and receptors. The thiosemicarbazone moiety can chelate metal ions, which is crucial for its biological activity. This chelation can inhibit metalloenzymes, disrupt metal homeostasis, and induce oxidative stress in cells, leading to antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- 4-Methylbenzaldehyde N-(4-chlorophenyl)thiosemicarbazone
- 4-Methylbenzaldehyde N-(3-bromophenyl)thiosemicarbazone
Comparison
4-Methylbenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is unique due to the presence of both a methyl group on the benzaldehyde and a chlorine atom on the phenyl ring. This combination can influence its chemical reactivity and biological activity, making it distinct from other thiosemicarbazones. The methyl group can enhance lipophilicity, potentially improving cell membrane permeability, while the chlorine atom can affect the compound’s electronic properties and binding affinity to biological targets.
Propriétés
Numéro CAS |
769143-29-5 |
|---|---|
Formule moléculaire |
C15H14ClN3S |
Poids moléculaire |
303.8 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-3-[(E)-(4-methylphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C15H14ClN3S/c1-11-5-7-12(8-6-11)10-17-19-15(20)18-14-4-2-3-13(16)9-14/h2-10H,1H3,(H2,18,19,20)/b17-10+ |
Clé InChI |
XXWDLKQRCIPESI-LICLKQGHSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C=N/NC(=S)NC2=CC(=CC=C2)Cl |
SMILES canonique |
CC1=CC=C(C=C1)C=NNC(=S)NC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(5Z)-5-(2,5-dimethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12011009.png)


![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12011026.png)

![[2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12011043.png)
![2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B12011048.png)
![1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12011063.png)
![3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B12011070.png)


